4-{(E)-[(3-methyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)imino]methyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(3-METHYL-5-THIOXO-1,5-DIHYDRO-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL}BENZOIC ACID is a heterocyclic compound that belongs to the class of triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-METHYL-5-THIOXO-1,5-DIHYDRO-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL}BENZOIC ACID typically involves the reaction of 3-methyl-5-thioxo-1,5-dihydro-1,2,4-triazole with benzaldehyde derivatives under specific conditions. One common method includes the use of hydrazonoyl halides as reagents, which react with alkyl carbothioates, carbothioamides, and other derivatives in the presence of triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[(3-METHYL-5-THIOXO-1,5-DIHYDRO-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL}BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted triazole compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{[(3-METHYL-5-THIOXO-1,5-DIHYDRO-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL}BENZOIC ACID has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an antimicrobial agent, with activity against various microorganisms.
Medicine: Research has indicated its potential use in developing new drugs for treating infections and other diseases.
Industry: The compound is used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 4-{[(3-METHYL-5-THIOXO-1,5-DIHYDRO-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL}BENZOIC ACID involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and proteins, inhibiting their activity and leading to antimicrobial effects. The compound may also interfere with cellular processes by disrupting the synthesis of essential biomolecules.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazoles: These compounds share similar structural features and biological activities.
Thioamides: Known for their antimicrobial properties, similar to the triazole derivatives.
5-Arylazothiazoles: These compounds also exhibit antimicrobial activity and are used in similar applications.
Uniqueness
4-{[(3-METHYL-5-THIOXO-1,5-DIHYDRO-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL}BENZOIC ACID is unique due to its specific triazole structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H10N4O2S |
---|---|
Molecular Weight |
262.29 g/mol |
IUPAC Name |
4-[(E)-(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]benzoic acid |
InChI |
InChI=1S/C11H10N4O2S/c1-7-13-14-11(18)15(7)12-6-8-2-4-9(5-3-8)10(16)17/h2-6H,1H3,(H,14,18)(H,16,17)/b12-6+ |
InChI Key |
NLEAWIJJXXLFPJ-WUXMJOGZSA-N |
Isomeric SMILES |
CC1=NNC(=S)N1/N=C/C2=CC=C(C=C2)C(=O)O |
Canonical SMILES |
CC1=NNC(=S)N1N=CC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.